molecular formula C16H17FN4O2 B3018881 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide CAS No. 2034279-73-5

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide

Cat. No. B3018881
CAS RN: 2034279-73-5
M. Wt: 316.336
InChI Key: HASVESDEUYZAIL-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.

Scientific Research Applications

Development and Synthesis

  • Kilogram-Scale Synthesis for Depression Treatment : The compound has been developed as a negative allosteric modulator (NAM) of the mGlu5 receptor, showing promise as an alternative treatment for depression. A detailed process for its kilogram-scale synthesis, highlighting efficient recrystallizations and the elimination of chromatography steps, was developed for the preparation of batches to support clinical trials (David et al., 2017).

Anticancer Activity

  • Platinum(II) Pyridinium Amidate Complexes : The compound, as part of a class known as pyridinium amidates, was utilized in the synthesis of Pt(II) complexes. These complexes were studied for their in vitro anticancer activity, revealing cytotoxic properties in several carcinoma cell lines (Muller et al., 2016).

Antimicrobial Activity

  • Polysubstituted and Condensed Pyrazolopyranopyrimidine Derivatives : In antimicrobial studies, derivatives of the compound demonstrated potent antibacterial and antifungal activities, suggesting its utility in developing new antimicrobial agents (Hafez et al., 2015).

Synthetic Applications

  • Synthesis of Fluoropicolinate Herbicides : Modifications to the cascade cyclization of fluoroalkyl alkynylimines with primary amines facilitated the synthesis of fluoropicolinate herbicides, highlighting the compound's role in agricultural chemical development (Johnson et al., 2015).

Chemical Synthesis and Modification

  • Cobalt-Catalyzed Selective Synthesis of Isoquinolines : Employing picolinamide as a traceless directing group, this methodology demonstrated the compound's utility in the efficient synthesis of isoquinolines through C-H/N-H bonds activation, showcasing its versatility in organic synthesis (Kuai et al., 2017).

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c17-11-9-19-16(20-10-11)23-13-6-4-12(5-7-13)21-15(22)14-3-1-2-8-18-14/h1-3,8-10,12-13H,4-7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASVESDEUYZAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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